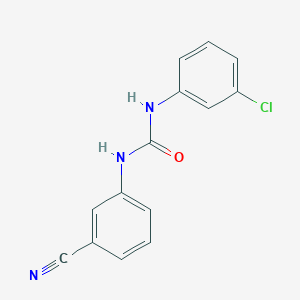![molecular formula C14H22N2O2 B5761405 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5761405.png)
2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol, also known as 4-EMMP or 4-ethyl-1-(4-methoxyphenyl)-methylpiperazine, is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of the widely studied compound, 4-ethyl-1-(4-hydroxyphenyl)-methylpiperazine (EHMP). 4-EMMP has been found to have potential applications in various fields such as medicine, agriculture, and environmental science due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol is not fully understood. However, it is believed to work by binding to dopamine receptors in the brain, which leads to an increase in dopamine levels. This increase in dopamine levels is thought to be responsible for its antipsychotic and anti-Parkinsonian effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol are not fully understood. However, it has been found to have potential applications in various fields of scientific research, as described above.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol in lab experiments is its ability to bind to dopamine receptors in the brain, which makes it a useful tool for studying the effects of dopamine on various physiological processes. Additionally, its potential applications in agriculture and environmental science make it a versatile compound for various types of research.
One limitation of using 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol in lab experiments is its relatively low yield during synthesis, which can make it expensive and difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are several potential future directions for research involving 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol. One potential direction is to further study its potential applications in the treatment of Parkinson's disease and other neurological disorders. Another potential direction is to explore its potential applications as a pesticide and pollutant remediation agent in agriculture and environmental science. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesemethoden
The synthesis of 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol involves the reaction of 4-methoxybenzyl chloride with 4-ethylpiperazine in the presence of a base. The reaction mixture is then heated to reflux for several hours, and the resulting product is purified through column chromatography. The yield of the product is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol has been found to have potential applications in various fields of scientific research. In medicine, it has been studied for its potential use as an antipsychotic drug due to its ability to bind to dopamine receptors in the brain. Additionally, it has been found to have potential applications in the treatment of Parkinson's disease due to its ability to increase dopamine levels in the brain.
In agriculture, 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain fungi and bacteria. It has also been found to have potential applications in environmental science as a pollutant remediation agent due to its ability to degrade certain pollutants.
Eigenschaften
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-15-6-8-16(9-7-15)11-12-4-5-13(18-2)10-14(12)17/h4-5,10,17H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURHWOQDSWMGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethylpiperazin-1-yl)methyl]-5-methoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)
![1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5761348.png)

![4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)

![5-methyl-3-(2-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5761371.png)

![2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B5761403.png)
![3-chloro-N-{4-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5761416.png)


